molecular formula C19H17NO B11850263 Phenyl(4-(phenylamino)phenyl)methanol

Phenyl(4-(phenylamino)phenyl)methanol

Cat. No.: B11850263
M. Wt: 275.3 g/mol
InChI Key: VPSVERPWOFWUBP-UHFFFAOYSA-N
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Description

Phenyl(4-(phenylamino)phenyl)methanol is an organic compound with the molecular formula C19H17NO and a molecular weight of 275.34 g/mol . This compound is characterized by a phenyl group attached to a phenylamino group, which is further connected to a phenylmethanol moiety. It is a versatile compound with significant applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(4-(phenylamino)phenyl)methanol typically involves the reaction of 4-aminobenzophenone with phenylmagnesium bromide, followed by reduction with sodium borohydride. The reaction conditions include:

    Temperature: Room temperature

    Solvent: Ethanol or tetrahydrofuran

    Reagents: Phenylmagnesium bromide, sodium borohydride

Industrial Production Methods: Industrial production of this compound may involve scalable and green synthesis methods, such as the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Phenyl(4-(phenylamino)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or quinones.

    Reduction: Can be reduced to form corresponding amines or alcohols.

    Substitution: Undergoes electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nitrating agents.

Major Products Formed:

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Phenyl(4-(phenylamino)phenyl)methanol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Phenyl(4-(phenylamino)phenyl)methanol involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Phenyl(4-(phenylamino)phenyl)methanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

(4-anilinophenyl)-phenylmethanol

InChI

InChI=1S/C19H17NO/c21-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)20-17-9-5-2-6-10-17/h1-14,19-21H

InChI Key

VPSVERPWOFWUBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)NC3=CC=CC=C3)O

Origin of Product

United States

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